molecular formula C23H26N4O6 B2510899 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate CAS No. 1351649-77-8

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate

Cat. No. B2510899
CAS RN: 1351649-77-8
M. Wt: 454.483
InChI Key: YTWFXIRNRBUEBN-UHFFFAOYSA-N
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Description

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is a fusion of benzene and imidazole . Benzimidazole derivatives have been known to exhibit a broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It contains a benzimidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperazine ring and an ethoxyphenyl group.

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known properties of benzimidazole derivatives . Further studies could also focus on its synthesis and the development of new drugs based on its structure.

Mechanism of Action

Target of Action

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate is a benzimidazole derivative . Benzimidazole derivatives are known to interact with proteins and enzymes, making them an important pharmacophore in drug discovery . They have been extensively utilized as a drug scaffold in medicinal chemistry .

Mode of Action

It’s known that benzimidazole derivatives can exert their antibacterial effect by inhibiting two type-ii bacterial topoisomerase enzymes, dna-gyrase and/or topoisomerase iv .

Biochemical Pathways

It’s known that benzimidazole derivatives can affect a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It’s known that imidazole, a core structure in benzimidazole derivatives, is highly soluble in water and other polar solvents . This property can help overcome the solubility problems of poorly soluble drug entities , potentially impacting the bioavailability of the compound.

Result of Action

It’s known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2.C2H2O4/c1-2-27-19-10-6-3-7-16(19)21(26)25-13-11-24(12-14-25)15-20-22-17-8-4-5-9-18(17)23-20;3-1(4)2(5)6/h3-10H,2,11-15H2,1H3,(H,22,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWFXIRNRBUEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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